molecular formula C14H12BrNO2S B2764628 5-Bromo-1-(phenylsulfonyl)indoline CAS No. 118757-04-3

5-Bromo-1-(phenylsulfonyl)indoline

Cat. No.: B2764628
CAS No.: 118757-04-3
M. Wt: 338.22
InChI Key: KKMGBMHSUAXNOJ-UHFFFAOYSA-N
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Description

Overview of the Indole (B1671886) and Indoline (B122111) Core Structures in Chemical Research

The indole and its reduced form, indoline, are fundamental heterocyclic scaffolds that feature prominently across a vast range of chemical and biological disciplines. researchgate.netchim.it The indole ring, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a key component in numerous natural products, most notably the essential amino acid tryptophan. chim.itatamanchemicals.com This ubiquity in nature translates to a broad spectrum of biological activities, making indole-containing compounds crucial scaffolds in medicinal chemistry and drug discovery. researchgate.netacs.org They are found in potent anticancer agents, anti-inflammatory drugs, and neurotransmitters like serotonin. atamanchemicals.comresearchgate.net The electron-rich nature of the indole ring makes it a versatile platform for various chemical transformations, allowing for selective functionalization. chim.it

Indolines, representing the saturated pyrrole ring portion of the indole structure, are also significant motifs present in many biologically active natural and synthetic compounds. sci-hub.ru The transition from the aromatic indole to the non-aromatic indoline alters the molecule's geometry and electronic properties, providing a distinct set of chemical handles and biological interactions. The development of efficient methods to synthesize functionalized indolines is a key area of research, often utilizing indoles as starting materials through reduction or other cyclization strategies. organic-chemistry.org

Rationale for Investigating Halogenated N-Sulfonylindolines in Synthetic Organic Chemistry

The strategic modification of the indoline scaffold allows chemists to fine-tune its properties for specific applications. Halogenation, the introduction of halogen atoms like bromine, is a fundamental transformation in organic synthesis that creates valuable building blocks. tcichemicals.comsci-hub.se Halogenated organic compounds are of paramount importance as intermediates, particularly for modern cross-coupling reactions that enable the construction of complex molecular architectures. tcichemicals.com The introduction of a bromine atom onto the indoline ring, as in 5-Bromo-1-(phenylsulfonyl)indoline, serves several key purposes. It provides a reactive site for further functionalization through reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the attachment of various aryl or alkyl groups. researchgate.netnih.gov

Furthermore, protecting the indoline nitrogen with a phenylsulfonyl group (—SO₂Ph) is a common and effective strategy in indole and indoline chemistry. This group is strongly electron-withdrawing, which modifies the reactivity of the heterocyclic ring. It also serves to direct metallation to specific positions, facilitating controlled substitution reactions that might otherwise be difficult to achieve. researchgate.netacs.org The combination of a bromine substituent and an N-phenylsulfonyl group thus creates a highly versatile and stable intermediate, ideal for the systematic synthesis of diverse and complex indoline derivatives for screening in drug discovery and materials science. researchgate.net

Historical Context and Evolution of Synthetic Methodologies for Indolines

The synthesis of indolines has evolved significantly from classical methods to modern, highly efficient catalytic processes. Historically, indolines were often accessed through the reduction of corresponding indole precursors, which themselves were frequently prepared via classic named reactions like the Fischer indole synthesis. acs.org While robust, these older methods can have limitations regarding substrate scope and the introduction of specific functional groups. acs.org

Over the past few decades, research has focused on developing more direct and versatile routes to substituted indolines. sci-hub.ru Transition-metal catalysis has revolutionized this field, with palladium-, copper-, iridium-, and gold-catalyzed reactions becoming commonplace. sci-hub.ruorganic-chemistry.org These methods often involve intramolecular cyclizations of appropriately substituted anilines or tryptamines. For instance, palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for constructing the indoline ring system from phenethylamine (B48288) derivatives under relatively mild conditions. organic-chemistry.org Similarly, copper-mediated arylations have been used to synthesize indolines from tryptophol (B1683683) derivatives. sci-hub.ru The development of asymmetric catalysis has further advanced the field, enabling the enantioselective synthesis of chiral indolines, which is of critical importance for pharmaceutical applications. sci-hub.ruorganic-chemistry.org

Research Scope and Objectives for this compound

The investigation into this compound is driven by its potential as a key synthetic intermediate. The primary objective is to leverage its specific functionalization pattern—a bromine atom at the 5-position and a phenylsulfonyl group on the nitrogen—to access a wide array of more complex molecules.

The research scope for this compound includes:

Development of Synthetic Routes: Establishing efficient and scalable methods for the synthesis of this compound itself, likely through the bromination of 1-(phenylsulfonyl)indoline (B494959) or the reduction of 5-Bromo-1-(phenylsulfonyl)indole.

Exploration of Reactivity: Systematically studying its participation in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) using the bromo substituent as a chemical handle. researchgate.netnih.gov

Synthesis of Novel Derivatives: Utilizing the compound as a scaffold to build libraries of novel 5-substituted indoline derivatives. These derivatives can then be evaluated for potential biological activities or material properties.

Structural Analysis: Characterizing the compound and its derivatives using spectroscopic methods and X-ray crystallography to understand their three-dimensional structure and intermolecular interactions, which can inform their application in medicinal chemistry and materials science. nih.gov

The ultimate goal is to demonstrate the utility of this compound as a versatile building block, enabling the rapid and efficient synthesis of functionalized indolines that would be difficult to prepare by other means.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonyl)-5-bromo-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMGBMHSUAXNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 1 Phenylsulfonyl Indoline

Strategies for Indoline (B122111) Ring Formation and Functionalization

The indoline core is a prevalent structural motif in numerous natural products and bioactive molecules. sioc-journal.cn Various synthetic strategies have been developed to access these important heterocyclic systems. sioc-journal.cnnih.gov

Cyclization reactions represent a primary approach for constructing the indoline ring system. These methods often involve the formation of a carbon-nitrogen bond to close the five-membered ring.

One notable method is the aza-Heck cyclization . This palladium-catalyzed reaction allows for the preparation of indoline scaffolds from N-hydroxy anilines, which are readily accessible from the corresponding nitroarenes. nih.gov This approach is advantageous due to its compatibility with various functional groups and its ability to generate complex indoline structures, including those with fully substituted carbons at the C2 position. nih.gov

Another powerful strategy involves the palladium-catalyzed intramolecular cyclization of alkynes and imines . This method is particularly useful for synthesizing functionalized 3-alkenylindoles, which can be subsequently reduced to the corresponding indolines. organic-chemistry.org The reaction proceeds by heating an N-benzylidene-2-(1-alkynyl)aniline with a palladium catalyst, leading to the formation of the indole (B1671886) ring. organic-chemistry.org

Furthermore, cascade reactions offer an efficient route to complex indoline derivatives. For instance, a TEA-mediated cascade arylation/cyclization between indole acetamides and 3-substituted indoles has been developed to synthesize various indolyl pyrroloindolines under metal- and photocatalyst-free conditions. rsc.org

The synthesis of indoles, the precursors to indolines, can also be achieved through the cyclization of 2-alkynylaniline derivatives . This approach often requires the use of strong bases or transition metal catalysts to induce the cyclization. mdpi.com

Dearomatization of indoles presents a direct and efficient strategy for the construction of functionalized indolines. sioc-journal.cnresearchgate.net This approach transforms the planar, aromatic indole ring into a three-dimensional indoline scaffold, often introducing new stereocenters. nih.gov

Transition-metal-catalyzed dearomatization has emerged as a significant area of research. sioc-journal.cn Palladium-catalyzed oxidative Wacker-type cyclization/dearomatization of 2,3-disubstituted indoles using molecular oxygen as the oxidant provides access to fused indolines with C2-oxygenated quaternary stereocenters. rsc.org

Electrochemical dearomatization offers a green and sustainable alternative. acs.org This method can be used to introduce fluorine-containing groups to the indole nucleus, yielding spirocyclic indolines under oxidant-free conditions. acs.org

Organophotocatalytic dearomatization of indoles via a Giese-type transformation provides a transition-metal-free method to access 2-substituted indolines. researchgate.net This reaction proceeds under mild conditions and demonstrates a broad substrate scope. researchgate.net

A summary of selected indoline synthesis strategies is presented in the table below.

Table 1: Comparison of Indoline Synthesis Methodologies

Methodology Key Features Catalyst/Reagents Advantages
Aza-Heck Cyclization nih.gov Cyclization of N-hydroxy anilines Palladium catalyst Good functional group compatibility, access to complex topologies.
Cyclization of Alkynes and Imines organic-chemistry.org Intramolecular cyclization Palladium catalyst Access to functionalized 3-alkenylindoles.
Dearomatization of Indoles sioc-journal.cnresearchgate.net Conversion of indoles to indolines Transition metals, electrochemistry, photoredox catalysts Direct, introduces 3D complexity.

N-Protection Strategies: Synthesis of 1-(Phenylsulfonyl)indoline (B494959) Precursors

Protection of the nitrogen atom of the indoline ring is a crucial step to control reactivity in subsequent functionalization reactions. The phenylsulfonyl group is a commonly used protecting group due to its stability and its ability to be removed under specific conditions.

The most common method for the N-phenylsulfonylation of indoline involves the reaction of indoline with phenylsulfonyl chloride in the presence of a base.

A typical procedure involves treating a solution of the indoline with phenylsulfonyl chloride and a base such as triethylamine (B128534) in an inert solvent like dichloromethane (B109758) at room temperature. The reaction mixture is typically stirred for several hours, followed by an aqueous work-up and purification by column chromatography to yield the N-phenylsulfonylated product. Another established procedure utilizes powdered sodium hydroxide (B78521) and a phase-transfer catalyst like tetra-n-butylammonium hydrogen sulfate (B86663) in dichloromethane. researchgate.net

An alternative approach is the Ullmann-type C-N coupling reaction . This copper-catalyzed cross-coupling of an indoline with an aryl halide, such as iodobenzene, in the presence of a base like lithium tert-butoxide, can also afford the N-phenylsulfonylated indoline.

Modern synthetic methods continue to refine N-sulfonylation techniques. For instance, a copper-catalyzed intramolecular alkene oxidative amination has been developed for the synthesis of N-sulfonyl indoles from N-sulfonyl 2-vinylanilines, using oxygen as the terminal oxidant. nih.gov While this method directly produces N-sulfonyl indoles, subsequent reduction would yield the desired N-sulfonyl indoline.

The following table summarizes common conditions for the N-phenylsulfonylation of indolines.

Table 2: Reaction Conditions for N-Phenylsulfonylation of Indolines

Reagents Base Solvent Yield (%) Reference
Phenylsulfonyl chloride Triethylamine Dichloromethane 65-90
Phenylsulfonyl chloride Sodium hydroxide, TBHS Dichloromethane 94 researchgate.net
Iodobenzene Lithium tert-butoxide DMF or Acetonitrile (B52724) 65-93.8

Bromination Protocols for the Indoline Core

The final step in the synthesis of 5-Bromo-1-(phenylsulfonyl)indoline is the regioselective bromination of the 1-(phenylsulfonyl)indoline precursor. The phenylsulfonyl group is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution and directs incoming electrophiles to the meta-position relative to the nitrogen atom (the 5-position of the indoline ring).

A standard procedure for the bromination of 1-(phenylsulfonyl)indole (B187392) involves treating the substrate with bromine in a solvent like carbon tetrachloride at room temperature. researchgate.net While this is performed on the indole, a similar regioselectivity is expected for the indoline due to the directing effect of the sulfonyl group.

For the related 1-(phenylsulfonyl)indole, bromination has also been achieved using phenyltrimethylammonium (B184261) tribromide (PTT) in dry tetrahydrofuran (B95107) (THF) at room temperature, affording the 2-bromo derivative in high yield. nih.gov However, for the desired 5-bromo substitution on the indoline core, direct bromination of 1-(phenylsulfonyl)indoline with a suitable brominating agent like N-bromosuccinimide (NBS) or bromine in a polar solvent is the most likely and direct route. The electron-donating character of the indoline nitrogen, even when protected, coupled with the directing effect of the sulfonyl group, should favor substitution at the 5-position.

A practical, non-cryogenic procedure for the synthesis of 2-substituted 5-bromoindoles involves the direct magnesiation of 5-bromo-1-(4-toluenesulfonyl)indole. researchgate.net While this starts with a brominated indole, it highlights methods for further functionalization of the brominated scaffold. researchgate.net

The following table lists the compounds mentioned in this article.

Regioselective Direct Bromination Techniques

The direct bromination of the 1-(phenylsulfonyl)indoline scaffold requires careful control to achieve regioselectivity at the C5-position. The phenylsulfonyl group at the nitrogen atom is a strong electron-withdrawing group, which deactivates the pyrrole (B145914) ring of the indoline system towards electrophilic attack. Consequently, electrophilic aromatic substitution, such as bromination, is directed to the electron-rich benzene ring.

The C5-position is generally favored for electrophilic attack on the N-phenylsulfonylindoline system due to the directing effect of the nitrogen atom and the electronic properties of the phenylsulfonyl group. However, achieving high regioselectivity can be challenging, and reaction conditions must be finely tuned to prevent the formation of other isomers.

Research into the halogenation of similar indole systems has shown that the choice of brominating agent and solvent system is crucial. While molecular bromine can be used, it often leads to a mixture of products, including di- and tri-brominated species. More selective bromination can be achieved using milder brominating agents and by controlling the reaction temperature. For instance, in related indole compounds, bromination has been shown to be highly regioselective when specific reagents and conditions are employed. mdpi.comresearchgate.net

A plausible mechanism for the regioselective bromination at C5 involves the formation of a sigma complex (arenium ion) where the positive charge is stabilized by the nitrogen lone pair through resonance. The C5-position provides a favorable site for this stabilization compared to other positions on the benzene ring.

Controlled Halogenation via N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of various organic compounds, including indoles and their derivatives. organic-chemistry.orgacs.org Its use offers several advantages over molecular bromine, including milder reaction conditions and often higher regioselectivity, which helps in preventing over-bromination.

The bromination of 1-(phenylsulfonyl)indoline with NBS typically proceeds via an electrophilic aromatic substitution mechanism. The reaction is usually carried out in a suitable solvent, such as dichloromethane or carbon tetrachloride, at controlled temperatures, often starting at 0 °C and gradually warming to room temperature. acs.org

A representative, though general, procedure for the bromination of an N-protected indole derivative at the C5 position using NBS would involve dissolving the 1-(phenylsulfonyl)indoline in an inert solvent, followed by the portion-wise addition of NBS. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material and to minimize the formation of byproducts. acs.org

The following table summarizes typical conditions for NBS bromination of related indole substrates, which can be adapted for 1-(phenylsulfonyl)indoline.

ReagentSolventTemperatureTypical YieldReference
NBSDichloromethane0 °C to RTGood acs.org
NBSCarbon TetrachlorideRefluxHigh researchgate.net
NBSAcetonitrileRoom TemperatureHigh
Table 1: General Conditions for NBS Bromination of Indole Derivatives.

Mitigation of Over-bromination Side Reactions

A significant challenge in the bromination of indoline derivatives is the potential for over-bromination, leading to the formation of di- or even tri-brominated products. The control of reaction parameters is paramount to mitigate these side reactions and enhance the yield of the desired mono-brominated product.

Several strategies can be employed to minimize over-bromination:

Stoichiometric Control of the Brominating Agent: Using a precise, often slightly equimolar, amount of the brominating agent like NBS is critical. Adding the reagent portion-wise can help maintain a low concentration of the electrophile throughout the reaction.

Temperature Control: Conducting the reaction at low temperatures (e.g., 0 °C or below) can slow down the rate of the electrophilic substitution, thereby increasing the selectivity for mono-bromination. acs.org

Choice of Solvent: The polarity of the solvent can influence the reactivity of the brominating agent. Non-polar solvents are often preferred to temper the reactivity.

Use of Additives: In some cases, the addition of a weak base can neutralize any acidic byproducts (like HBr) that might catalyze further bromination. organic-chemistry.org

Recent studies on the benzylic bromination have explored methods to reverse over-bromination. For instance, treatment of a crude mixture containing di-brominated products with a reducing agent like diethyl phosphite (B83602) has been shown to selectively convert the di-bromide back to the desired mono-bromide. organic-chemistry.org While this specific example is for benzylic bromination, the principle of selective dehalogenation could potentially be adapted for aromatic systems under specific conditions.

Green Chemistry and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally benign and sustainable synthetic methods in organic chemistry. This includes the use of metal-free catalysts and visible-light-induced reactions, which often offer milder reaction conditions and reduced waste generation. bridgew.edu

Metal-Free Catalysis in Indole/Indoline Synthesis

The development of metal-free catalytic systems for the synthesis and functionalization of indoles and indolines is a key area of green chemistry research. nitech.ac.jpsci-hub.se These methods avoid the use of potentially toxic and expensive transition metals.

For the synthesis of the indoline core, various metal-free approaches have been reported, including Brønsted acid-catalyzed reactions and organocatalytic methods. sci-hub.se While a specific metal-free catalytic synthesis for this compound is not prominently documented, the principles of metal-free C-H functionalization are applicable. For instance, direct C-H iodination of indoles has been achieved under metal-free conditions, suggesting that similar bromination strategies could be developed. bridgew.edu

Metal-free catalysis often relies on the use of organocatalysts, such as thioureas or phosphoric acids, or simple reagents like iodine to mediate the transformation. nitech.ac.jp These approaches align with the principles of green chemistry by reducing metal contamination in the final products and waste streams.

Visible-Light-Induced and Redox-Neutral Functionalizations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild and sustainable conditions. rsc.orgbeilstein-journals.org These reactions utilize light as a clean and abundant energy source to drive chemical processes, often with high selectivity and efficiency.

The functionalization of indoles and indolines using visible-light photoredox catalysis has been explored, including C-H functionalization and dearomatization reactions. mdpi.com These methods can proceed through radical intermediates, offering alternative reaction pathways to traditional ionic mechanisms.

For the synthesis of this compound, a visible-light-induced approach could potentially involve the generation of a bromine radical from a suitable precursor, which then reacts with the indoline substrate. While specific protocols for this exact transformation are still under development, the broader field of visible-light-induced halogenation is rapidly advancing. The use of organic dyes as photocatalysts, such as Eosin Y or Rose Bengal, offers a metal-free alternative to traditional iridium or ruthenium-based photocatalysts. beilstein-journals.org

The development of such visible-light-induced, redox-neutral functionalizations for the synthesis of this compound would represent a significant step towards more sustainable and environmentally friendly chemical manufacturing.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specified outline. The existing research predominantly focuses on the analogous compound, 5-Bromo-1-(phenylsulfonyl)indole, which possesses a different chemical structure and reactivity profile.

While "this compound" is a known chemical entity and available commercially matrixscientific.com, there is a significant lack of published studies detailing its specific transformational chemistry. The search for data on its reactivity in key areas such as transition metal-catalyzed cross-coupling reactions (including Suzuki-Miyaura and Sonogashira couplings), nucleophilic aromatic substitution, and reactions involving the N-phenylsulfonyl group did not yield specific examples for this particular indoline derivative.

The available literature extensively covers the reactivity of the aryl halide moiety in various indole derivatives. For instance, Suzuki-Miyaura and Sonogashira cross-coupling reactions are well-documented for 5-bromoindoles and N-phenylsulfonyl-haloindoles. thieme-connect.deresearchgate.netresearchgate.net Similarly, discussions on the role and reactions of the N-phenylsulfonyl group are centered on its influence within the indole scaffold, often acting as a protecting and directing group. bhu.ac.insmolecule.com

However, due to the strict requirement to focus solely on This compound and the absence of specific research data for this compound in the provided search results, generating the requested article would necessitate scientifically unsupported extrapolation from its indole analogue, which would be inaccurate. Therefore, to maintain scientific integrity and adhere to the instructions, the article cannot be written as outlined.

Reactivity and Transformational Chemistry of 5 Bromo 1 Phenylsulfonyl Indoline

Reactions Involving the N-Phenylsulfonyl Group

Reductive Desulfonylation for N-Deprotection

The phenylsulfonyl group serves as a robust protecting group for the indoline (B122111) nitrogen, but its removal is often a necessary step in multi-step syntheses. Several methods have been developed for this N-deprotection through reductive desulfonylation.

A common approach involves the use of magnesium in methanol (B129727). For instance, the deprotection of 3-substituted-1-(phenylsulfonyl)indoles has been successfully achieved using magnesium and ammonium (B1175870) chloride in methanol. nih.gov A novel method for the dephenylsulfonylation of related structures like 5-[2-(phenyl sulfonyl)ethyl]-1H-indole utilizes magnesium turnings in methanol, presenting an alternative to the traditional use of sodium amalgam. asianpubs.org Other established conditions include treating the N-phenylsulfonyl indole (B1671886) with potassium carbonate in refluxing methanol, followed by acidification. core.ac.uk

More recent and milder techniques for N-desulfonylation have also been reported. These include the use of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) at room temperature. conicet.gov.ar Furthermore, photochemical methods offer another avenue for deprotection. The photodesulfonylation of N-sulfonyl indoles can be carried out in acetonitrile (B52724) with triethylamine (B128534) under 254 nm UV irradiation. nih.gov

Table 1: Selected Methods for Reductive Desulfonylation of N-Phenylsulfonyl Indoles/Indolines

Reagents and ConditionsSubstrate TypeReference
Mg, NH₄Cl, MeOH3-Substituted-1-(phenylsulfonyl)indole nih.gov
Mg turnings, MeOH5-[2-(Phenyl sulfonyl)ethyl]-1H-indole asianpubs.org
1. K₂CO₃, MeOH, reflux; 2. HCl2-Aryl-1-(phenylsulfonyl)indole core.ac.uk
KOtBu, DMSO, rtN-Sulfonyl heterocycles conicet.gov.ar
Et₃N, CH₃CN, hv (254 nm)N-Sulfonyl indoles nih.gov

Oxidative Transformations of the Sulfonyl Group

While reductive cleavage is common, the sulfur atom of the phenylsulfonyl group in 5-Bromo-1-(phenylsulfonyl)indoline is in a high oxidation state but can still participate in oxidative reactions. The phenylsulfonyl group can be further oxidized to form sulfone derivatives. This transformation typically employs strong oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA).

Electrophilic and Nucleophilic Reactions on the Indoline Ring System

The reactivity of the indoline ring in this compound is significantly influenced by the N-phenylsulfonyl group, which withdraws electron density and can direct substitution patterns. The N-protection is crucial as it allows for C-metallation, which would otherwise occur at the N-H bond. bhu.ac.in The reduction of N-(phenylsulfonyl)indoles to the corresponding indolines is a key step to access this scaffold, often accomplished with reagents like sodium cyanoborohydride in trifluoroacetic acid. researchgate.net

Substitutions at Unsubstituted Positions (e.g., C-2, C-3)

Functionalization at the C-2 and C-3 positions of the indoline core often begins with reactions on the corresponding N-protected indole precursor. The N-phenylsulfonyl group facilitates regioselective C-2 lithiation, allowing for the subsequent introduction of various electrophiles to form 2-substituted indoles. bhu.ac.in These precursors can then be reduced to the desired 2-substituted indolines. A multi-step approach for introducing a methyl group at the C-2 position involves a Gassman protocol to construct the indole ring, followed by reduction and sulfonylation. nih.gov

Similarly, substitution at the C-3 position can be achieved by methods such as the Vilsmeier-Haack formylation of the N-sulfonyl indole, followed by reduction of both the formyl group and the indole double bond. nih.gov The generation of 2,3-dilithio-1-(phenylsulfonyl)indole allows for the introduction of electrophiles at both C-2 and C-3, which can then be reduced to the corresponding disubstituted indoline. researchgate.net Electrophilic dearomatization of indoles is another strategy to generate activated indolines that are amenable to functionalization at the C-2 position. scholaris.ca

Functional Group Interconversions on the Indoline Core

The substituents on the this compound core can be chemically transformed to introduce new functionalities. A notable example is the conversion of the 5-bromo group into a 5-hydroxy group. nih.gov This transformation is achieved through a borylation reaction using a pinacolborane reagent, followed by an in-situ oxidation of the resulting boronate ester with hydrogen peroxide (H₂O₂). nih.gov The 5-bromo substituent itself is robust and has been shown to survive reaction conditions such as reductive deoxygenation used to convert an acyl group to an alkyl group on the N-phenylsulfonyl indole ring. researchgate.net

Table 2: Example of Functional Group Interconversion on the Indoline Core

Starting MaterialReagents and ConditionsProductReference
This compound derivative1. Pinacolborane; 2. H₂O₂5-Hydroxy-1-(phenylsulfonyl)indoline derivative nih.gov

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The chemistry of this compound involves several pathways, including radical and polar mechanisms.

Elucidation of Reaction Pathways

The desulfonylation of N-sulfonyl compounds can proceed through various mechanisms depending on the reaction conditions. Under reductive or radical-generating conditions, the N-sulfonyl group can be eliminated via a sulfonyl radical. nih.gov The cleavage is often considered a reductive process. researchgate.net For the base-mediated desulfonylation using KOtBu in DMSO, a plausible mechanism involves the initial deprotonation of the sulfonamide to form the corresponding anion. conicet.gov.ar

Catalytic systems can offer alternative pathways. An N-heterocyclic carbene (NHC) catalyzed process enables a desulfonylative Smiles rearrangement of N-sulfonyl indole carboxaldehydes, proceeding through an acyl anion intermediate under mild, metal-free conditions. acs.org

In reactions involving substitution on the indoline ring, radical intermediates can also play a key role. For instance, the 2-sulfonylation of indoles using KI and an oxidant is proposed to proceed via a radical mechanism where the indole is first converted to a 2,3-diiodoindoline intermediate, which then reacts with a sulfonyl radical. rsc.org These mechanistic insights highlight the versatile reactivity of the sulfonyl group, which can act as a leaving group in both polar and radical transformations. nih.govresearchgate.net

Role of Intermediates in Transformations

The reactivity of this compound and related N-phenylsulfonyl indoles is profoundly influenced by the formation of transient intermediates. These species, though often not isolated, dictate the reaction pathways and the structure of the final products. Key transformations involving this scaffold proceed through distinct intermediates such as organometallic species and charged spirocyclic structures. Understanding the formation and subsequent reaction of these intermediates is crucial for controlling the outcome of synthetic routes.

Organometallic Intermediates

Organometallic intermediates are pivotal in the functionalization of the indole ring system. The generation of lithiated or magnesiated species from N-sulfonylated bromoindoles allows for the introduction of various electrophiles at specific positions.

Research has demonstrated that treating 1-(phenylsulfonyl)-3-iodoindole with tert-butyllithium (B1211817) at low temperatures (-100°C) quantitatively generates a 3-lithio-1-(phenylsulfonyl)indole intermediate. researchgate.net This kinetically favored intermediate can be trapped by various electrophiles to yield 3-substituted indoles. researchgate.net However, upon warming to room temperature, this species cleanly rearranges to the thermodynamically more stable 2-lithio-1-(phenylsulfonyl)indole. researchgate.net This rearrangement highlights the delicate balance of kinetic versus thermodynamic control in these systems. An alternative method involves the use of s-butyllithium to directly form the C-2 lithioindoles, which can then be quenched with electrophiles like carboxylic acid anhydrides. researchgate.net

A practical, non-cryogenic method has been developed for the direct magnesiation of 5-bromo-1-(4-toluenesulfonyl)indole, a closely related analogue. researchgate.net This process uses a mixture of isopropylmagnesium chloride (i-PrMgCl) and lithium chloride (LiCl) with diisopropylamine (B44863) to generate a magnesiated intermediate, which facilitates the synthesis of various 2-substituted indoles under mild conditions. researchgate.net This approach avoids the need for extremely low temperatures often required for lithiation. researchgate.net

Table 1: Organometallic Intermediates in Indole Functionalization

Starting MaterialReagentsIntermediateSubsequent ReactionProduct TypeReference
1-(Phenylsulfonyl)-3-iodoindoletert-Butyllithium3-Lithio-1-(phenylsulfonyl)indoleQuenching with electrophiles3-Substituted indoles researchgate.net
3-Lithio-1-(phenylsulfonyl)indoleWarming to room temp.2-Lithio-1-(phenylsulfonyl)indoleRearrangement2-Lithiated indole researchgate.net
5-Bromo-1-(4-toluenesulfonyl)indolei-PrMgCl/LiCl, diisopropylamineMagnesiated indoleReaction with electrophiles2-Substituted 5-bromoindoles researchgate.net

Spirocyclic Intermediates

In the context of synthesizing more complex heterocyclic systems from 5-bromoindole (B119039) precursors, spirocyclic intermediates play a crucial role. Electrophilic cyclization of 5-bromoindole derivatives containing a thiourea (B124793) moiety has been shown to proceed through a distinct spiroindolinium intermediate. beilstein-archives.orgresearchgate.net

The reaction is initiated by the attack of bromine on the thiocarbamoyl group, forming a sulfenyl bromide intermediate (A). researchgate.net This is followed by an intramolecular electrophilic attack of the sulfur atom on the C3 position of the 5-bromoindole ring. beilstein-archives.orgresearchgate.net This key step forms a charged spiroindoleninium intermediate (B). researchgate.net The subsequent reaction of this iminium ion with a nucleophile, such as methanol present in the reaction mixture, leads to the final spirocyclic product. beilstein-archives.orgresearchgate.net This mechanism has been successfully applied to produce diastereoisomeric pairs of 2'-amino analogues of 5-bromo-1-methoxyspirobrassinol methyl ether. beilstein-archives.org The formation of this spiro intermediate is a critical step that enables the construction of the complex spirocyclic framework. researchgate.net

Table 2: Intermediates in Spirocyclization of 5-Bromoindole Derivatives

Precursor TypeReagentsKey IntermediatesNucleophileFinal ProductReference
5-Bromoindole thioureasBromine (Br₂)Sulfenyl bromide, Spiroindolinium ionMethanol (MeOH)Spiroindoline phytoalexin analogues beilstein-archives.orgresearchgate.net

Intermediates in Cascade Reactions

The transformation of N-sulfonylated indoles can also proceed through complex cascade reactions involving multiple intermediate stages. A notable example is the nature-inspired remodeling of N-phenylsulfonyl indole-3-carboxaldehydes into meta-aminoaryl nicotinates. nih.gov This transformation is proposed to proceed via a sequence involving an Aldol-type addition, intramolecular cyclization, C-N bond cleavage, and finally re-aromatization. nih.gov The reaction of various substituted N-phenylsulfonyl indole-3-carboxaldehydes, including 5-bromo derivatives, with ethyl propiolate under thermal conditions leads to the desired nicotinates in good to excellent yields. nih.gov Each step in this cascade generates a new intermediate that is consumed in the subsequent step, culminating in a significant structural rearrangement of the original indole scaffold into a completely different aromatic system. nih.gov

Derivatization Strategies and Synthetic Applications of 5 Bromo 1 Phenylsulfonyl Indoline

Design and Synthesis of Functionalized Indoline (B122111) Derivatives

The unique substitution pattern of 5-Bromo-1-(phenylsulfonyl)indoline allows for the design and synthesis of a diverse range of more complex molecular architectures, including spirocyclic systems, fused scaffolds, and oligomeric structures.

Preparation of Spirocyclic Indolines

Spirocyclic indolines, which feature a spiro-fused ring at the C2 or C3 position of the indoline core, are prevalent in many natural alkaloids and possess significant biological activities. mit.eduresearchgate.net The synthesis of these intricate structures often involves the dearomatization of the indole (B1671886) ring. researchgate.net While direct intramolecular electrophilic trapping at the C3 position of a tryptamine (B22526) derivative is a potential route, it is often hampered by the propensity of the intermediate to undergo Wagner–Meerwein rearrangements. mit.edu

One effective strategy to construct spirocyclic indolines involves an interrupted Bischler–Napieralski reaction. For example, the reaction of 1-p-toluenesulfonyl-N-acetyltryptamine with trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine, followed by reduction with triethylsilane, yields the corresponding spirocyclic indoline in high yield. mit.edu This methodology highlights the utility of a sulfonyl group on the indoline nitrogen in directing and stabilizing key intermediates.

Another approach involves the [3+2] cycloaddition reaction of azomethine ylides with activated olefins. The reaction of a 5-bromoisatin (B120047) derivative with an amino acid and phenyl vinyl sulfone can generate a spirooxindole-pyrrolidine scaffold, which is a core component of many bioactive compounds. nih.govmdpi.com

The following table summarizes a selection of synthesized spirocyclic indolines derived from bromo-substituted precursors.

Table 1: Examples of Synthesized Spirocyclic Indolines

Compound NameStarting MaterialReagents and ConditionsYieldReference
(1'R,3R,6'S,7a'R)-5-Bromo-6'-hydroxy-1'-(phenylsulfonyl)-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizin]-2-one5-Bromoisatin, L-proline, Phenyl vinyl sulfoneThermal conditions in MeOHHigh nih.govmdpi.com
(1'R,3R,7a'R)-5-Bromo-1'-(phenylsulfonyl)-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizin]-2-one5-Bromoisatin, L-proline, Phenyl vinyl sulfoneThermal conditions in MeOHHigh nih.govmdpi.com
(±)-Spiro[indoline-3,2'-pyrrolidine] derivative1-p-Toluenesulfonyl-N-acetyltryptamineTf₂O, 2-ClPyr; TESH94% mit.edu

Synthesis of Fused Indoline Scaffolds

The construction of fused indoline scaffolds, where a new ring is annulated onto the indoline core, is another important application of this compound and related structures. These fused systems are found in numerous natural products with complex polycyclic architectures. nih.gov

Palladium-catalyzed domino cyclizations are a powerful tool for the synthesis of fused indolines. kyoto-u.ac.jp For instance, the reaction of indoles bearing a propargyl group at the 3-position can be catalyzed by palladium to generate fused tetracyclic indolines. kyoto-u.ac.jp

Another strategy involves the dearomatization of indoles via cycloaddition reactions. nih.gov Zinc(II)-catalyzed formal [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes can produce a variety of functionalized polycyclic indolines. nih.gov The regioselectivity of these reactions can often be controlled by the substituents on the indole ring.

Visible-light-induced dearomative annulation of indoles has also emerged as a mild and efficient method for constructing fused indoline scaffolds. acs.org

Construction of Bis-Indoles and Oligomeric Structures

The bromine atom on the this compound scaffold serves as a convenient handle for the construction of bis-indole and oligomeric structures through cross-coupling reactions. These larger molecules are of interest in materials science and as potential DNA intercalators. arkat-usa.org

For example, the Suzuki-Miyaura cross-coupling reaction can be used to link two indole units together. The synthesis of bis-indole scaffolds has been achieved by coupling a 5-bromoindole (B119039) derivative with an indole-5-boronic acid. nih.gov

Furthermore, the acylation of 1-(phenylsulfonyl)indole (B187392) with long-chain diacid chlorides can produce diketones that serve as precursors to bis-furo[3,4-b]indoles. arkat-usa.org

Application as a Precursor in Medicinal Chemistry Research (Non-Clinical Focus)

The versatility of this compound makes it a valuable precursor in medicinal chemistry for the development of novel therapeutic agents. Its ability to undergo a wide range of chemical transformations allows for the generation of large and diverse compound libraries for biological screening.

Scaffold Diversification for Ligand Design

The indoline scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with diverse biological activities. researchgate.net The 5-bromo and N-phenylsulfonyl groups on this compound provide orthogonal handles for scaffold diversification, allowing for the systematic exploration of chemical space around the core indoline structure.

The bromine atom can be readily transformed into a variety of other functional groups through reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. The N-phenylsulfonyl group can be removed under reductive conditions or modified to introduce different substituents, further increasing the diversity of the resulting compounds.

This ability to systematically modify the indoline scaffold is crucial for the design of ligands that can selectively interact with specific biological targets, such as enzymes and receptors.

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Probes

Structure-activity relationship (SAR) studies are a critical component of the drug discovery process, providing insights into how the chemical structure of a molecule influences its biological activity. The ease of derivatization of this compound makes it an ideal starting point for SAR studies.

By systematically modifying the substituents at the 5-position and on the indoline nitrogen, researchers can probe the specific interactions between a ligand and its biological target. For example, a study on positional isomers of bromo-substituted benzimidazoles revealed that the position of the bromine atom significantly impacted the antimicrobial activity of the compounds. researchgate.net

The following table highlights examples of how derivatives of bromo-substituted indolines have been used in SAR studies.

Table 2: Examples of SAR Studies with Bromo-Substituted Indoline Derivatives

Compound SeriesBiological Target/ActivityKey SAR FindingsReference
Spirocyclic IndolinesGeneral BioactivityThe nature of the spiro-fused ring and its substituents significantly influences the biological profile. mit.edu
5-Bromo-1-methoxyspirobrassinol methyl ether analoguesAntiproliferative ActivityThe stereochemistry and the nature of the substituent on the spiro-attached thiazoline (B8809763) ring were critical for activity. beilstein-archives.org
Positional isomers of bromo-substituted benzimidazolesAntimicrobial and Antitubercular Activity5-bromo substituted isomers were generally more active than their 6-bromo counterparts. researchgate.net

Synthesis of Libraries for High-Throughput Screening

The structural framework of this compound is a privileged scaffold found in many biologically active compounds. Its amenability to derivatization makes it an ideal starting point for the generation of compound libraries for High-Throughput Screening (HTS). HTS is a cornerstone of modern drug discovery, enabling the rapid assessment of thousands to millions of compounds for a specific biological activity. The goal of using a scaffold like this compound is to create a collection of related molecules (a library) that systematically explores the chemical space around the core structure.

The bromine atom is the key to diversification. It serves as a reactive site for introducing a wide variety of substituents, allowing for the systematic modification of the molecule's properties, such as size, lipophilicity, and hydrogen bonding potential. Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this context. For instance, the Suzuki-Miyaura coupling can be used to introduce a vast array of aryl and heteroaryl groups by reacting the bromo-indoline with different boronic acids or esters. This strategy allows for the creation of libraries where the C5 position is decorated with diverse aromatic systems.

In a similar vein, other cross-coupling reactions can be employed to further expand the diversity of these libraries. These derivatization reactions are crucial for Structure-Activity Relationship (SAR) studies, where systematic changes to a molecule's structure are correlated with changes in its biological activity. nih.gov For example, a library of compounds derived from a bromo-indole scaffold was synthesized to explore SAR for antimicrobial and antitubercular agents. researchgate.net Researchers have synthesized series of 5-bromo-isatin derivatives, a related class of compounds, to screen for antimicrobial and cytotoxic activity, demonstrating the utility of the 5-bromoindole core in generating libraries for biological evaluation. core.ac.uk This "lead-oriented synthesis" approach, starting with a well-defined scaffold and systematically deconstructing or functionalizing it, is an efficient method for producing novel, three-dimensional molecules suitable for screening campaigns. whiterose.ac.uk

Below is a representative table of derivatization reactions that can be applied to the this compound scaffold to generate compound libraries.

Reaction Type Reagents & Conditions Resulting Moiety at C5 Library Diversity
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Benzene (B151609)/EtOH), RefluxAryl or HeteroarylIntroduces a wide range of aromatic and heterocyclic groups. nih.gov
Lithium-Bromine Exchanget-BuLi, Ether; then Electrophile (E+)Various (e.g., Alkyl, Silyl, Carbonyl)Allows for the introduction of a diverse set of non-aromatic functional groups. researchgate.net
Buchwald-Hartwig AminationAmine, Pd Catalyst, Ligand, BaseSubstituted Amino GroupCreates derivatives with varied amine functionalities.
Sonogashira CouplingTerminal Alkyne, Pd/Cu Catalyst, BaseAlkynyl GroupIntroduces linear, rigid alkynyl linkers for further functionalization.

Potential in Materials Science and Organic Electronics

The unique electronic properties of the indole nucleus have made its derivatives attractive candidates for applications in materials science, particularly in the field of organic electronics. The this compound molecule serves as a key precursor in this domain, with its categorization under "OLED Materials" by chemical suppliers underscoring its relevance. bldpharm.combldpharm.com The indole core is known for properties such as high electron mobility and photoluminescence, which are essential for the development of organic electronic devices.

The bromine atom on the indoline ring is particularly significant as it provides a reactive handle for further chemical modifications, enabling the fine-tuning of the material's electronic and physical properties. The phenylsulfonyl group, while primarily a protecting group, also influences the molecule's electron-withdrawing character and stability.

Use as Monomers for Polymer Synthesis

Functionalized heterocyclic compounds like this compound are valuable as monomers for the synthesis of novel polymers. The bromo-functionality allows for polymerization through various cross-coupling reactions. For example, Yamamoto or Suzuki polycondensation can be employed to create conjugated polymers where the indoline unit is incorporated into the polymer backbone.

These resulting polymers could possess interesting optoelectronic properties derived from the indoline core. By carefully selecting the co-monomers to be coupled with the bromo-indoline unit, chemists can tune the polymer's band gap, solubility, and film-forming characteristics. Such polymers are of interest for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and polymer-based light-emitting diodes (PLEDs).

Precursors for Optoelectronic Materials

This compound is a valuable precursor for the synthesis of small molecules intended for optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs). The general strategy involves using the bromine atom as an anchor point to build more complex, conjugated molecules through cross-coupling reactions.

For instance, Suzuki or Stille coupling reactions can be used to attach electron-donating or electron-accepting aromatic units to the C5 position of the indoline. This modular approach allows for the systematic design of materials with specific properties, such as:

Hole-Transporting Materials (HTMs): By coupling the indoline with electron-rich moieties, materials suitable for the hole-transport layer in OLEDs can be synthesized.

Electron-Transporting Materials (ETMs): Conversely, coupling with electron-deficient units can yield materials for the electron-transport layer.

Emissive Materials: By designing a molecule with a suitable donor-acceptor structure based on the indoline core, fluorescent or phosphorescent emitters for the emissive layer of an OLED can be created.

The 2-phenyl-indole core, a close relative of the indoline scaffold, is noted for its high electron mobility and photoluminescence, making it an excellent candidate for these applications. The ability to precisely modify the structure starting from the 5-bromo derivative allows for the fine-tuning of the final material's color emission, efficiency, and operational lifetime.

Advanced Spectroscopic and Structural Analysis of 5 Bromo 1 Phenylsulfonyl Indoline and Derivatives

X-ray Crystallography for Solid-State Structural Elucidation

A recurring and significant feature in the crystal structures of 1-(phenylsulfonyl)indole (B187392) derivatives is the orientation of the phenylsulfonyl group relative to the indole (B1671886) ring system. iucr.orgnih.gov X-ray diffraction studies consistently show that these two moieties adopt a nearly orthogonal arrangement. iucr.org This conformation is characterized by a large dihedral angle between the plane of the indole ring and the plane of the sulfonyl-bound phenyl ring.

In various bromo-substituted derivatives, this dihedral angle is consistently found to be in the range of 76° to nearly 90°. For instance, in 4-bromomethyl-1-phenylsulfonyl-1H-indole, the dihedral angle is 88.19 (13)°. nih.gov Similarly, for ethyl 2-(bromomethyl)-5-methoxy-1-phenylsulfonyl-1H-indole-3-carboxylate, the angle is 76.99 (6)°. nih.gov The nearly orthogonal orientation is a common feature across a range of derivatives, including those with different substitution patterns on the indole or phenyl ring. iucr.orgresearchgate.netiucr.org This perpendicular arrangement minimizes steric hindrance and is a fundamental aspect of the conformational preference of this class of compounds. The sum of bond angles around the indole nitrogen atom is typically indicative of sp² hybridization. nih.govnih.gov

CompoundDihedral Angle (Indole-Phenyl)Reference
4-Bromomethyl-1-phenylsulfonyl-1H-indole88.19 (13)° nih.gov
Ethyl 2-(bromomethyl)-5-methoxy-1-phenylsulfonyl-1H-indole-3-carboxylate76.99 (6)° nih.gov
3-(Bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d] iucr.orgdioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole72.24 (19)° nih.gov
N-{[3-Bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide85.96 (13)° nih.gov
2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one89.78 (16)° iucr.orgnih.gov

The solid-state packing of 5-bromo-1-(phenylsulfonyl)indoline derivatives is governed by a network of weak intermolecular interactions. These non-covalent forces, including hydrogen bonds and π-stacking, are crucial in dictating the supramolecular assembly. iucr.orgmdpi.com

Studies have identified various types of interactions that stabilize the crystal lattice. Weak C-H···O hydrogen bonds are commonly observed, linking molecules into chains or more complex networks. iucr.orgiucr.org Additionally, C-H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring, play a significant role in the crystal packing. nih.govnih.gov

Another prevalent interaction is the slipped π–π stacking between indole ring systems of adjacent molecules. iucr.orgresearchgate.net These interactions, often occurring in an antiparallel fashion, contribute significantly to the stability of the crystal structure, with interaction energies calculated to be as high as -60.8 kJ mol⁻¹. iucr.org In some derivatives, short Br···O contacts also contribute to the formation of one-dimensional chains. nih.gov The combination of these varied interactions leads to the formation of well-defined three-dimensional networks. iucr.orgnih.gov

DerivativeIntermolecular Interaction TypesSupramolecular MotifReference
3-Methyl-1-(phenylsulfonyl)-1H-indole derivativesC-H···O, C-H···Br, C-H···π, slipped π–πSupramolecular columns iucr.org
4-Bromomethyl-1-phenylsulfonyl-1H-indoleC-H···π- nih.gov
3-(Bromomethyl)indole derivativeC-H···O, C-H···Cl, C-H···π, C-Br···π, π-π stackingLinks between indole and solvent molecules nih.gov
N-{[3-Bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamideBr···O, C-H···π1D chains cross-linked into a 3D network nih.gov
2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-oneC-H···O, C-H···πChains forming layers iucr.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping the different close contacts on the molecular surface, it provides a detailed picture of the crystal packing environment.

For bromo-substituted 1-(phenylsulfonyl)indole derivatives, Hirshfeld analysis delineates the relative contributions of various intermolecular contacts. iucr.orgnih.gov The analysis typically reveals that H···H contacts account for a significant portion of the surface area. nih.gov Other major contributors include H···O/O···H, Br···H/H···Br, and C···H/H···C contacts. nih.gov For example, in one complex derivative, these contacts were found to contribute 24.3%, 16.8%, and 8.4% to the Hirshfeld surface, respectively. nih.gov

This detailed breakdown confirms the importance of the weak interactions identified by crystallography, such as hydrogen bonding and van der Waals forces, in stabilizing the crystal structure. iucr.org The analysis of interaction energies calculated from the Hirshfeld surface corroborates that π–π stacking of indole systems represents the most significant stabilizing interactions, followed by weaker hydrogen bonds and other contacts. iucr.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for structure elucidation and the study of dynamic processes in solution. For complex molecules like this compound and its derivatives, advanced NMR methods are indispensable.

While one-dimensional ¹H and ¹³C NMR provide fundamental information, the structural complexity of many 1-(phenylsulfonyl)indole derivatives necessitates the use of two-dimensional (2D) NMR techniques for unambiguous signal assignment. nih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively.

For regioisomers, which can be difficult to distinguish by 1D NMR alone, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are particularly valuable. These experiments identify protons that are close in space, providing definitive structural assignments for different isomers.

NMR spectroscopy is also a powerful tool for studying conformational dynamics in solution. Molecules like 1-(phenylsulfonyl)indoles are not rigid; they can undergo rotation around single bonds, such as the S-N bond connecting the phenylsulfonyl group to the indole nitrogen.

While specific variable-temperature NMR studies on this compound are not extensively reported in the reviewed literature, the principles of such studies are well-established. By recording NMR spectra at different temperatures, one can observe changes in the line shape of signals corresponding to atoms involved in dynamic exchange processes. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for different conformers may be observed. As the temperature increases, these signals broaden and eventually coalesce into a single averaged signal at the fast exchange limit.

Computational studies on related 1-(arylsulfonyl)indole molecules have shown that the energy barrier for rotation around the S-N bond is relatively low, in the range of 2.5–5.5 kcal/mol. mdpi.com This suggests that at room temperature, the interconversion between rotational conformers would be rapid, leading to averaged signals in the NMR spectrum. Dynamic NMR experiments could be employed to determine this rotational barrier experimentally, providing valuable information about the conformational flexibility of these molecules in solution.

Mass Spectrometry for Mechanistic and Purity Assessment

Mass spectrometry (MS) is a powerful analytical tool that provides crucial information about the molecular weight and structure of a compound. nih.gov It is widely used in the analysis of this compound and its analogues to confirm successful synthesis and to investigate reaction mechanisms.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by providing its exact mass with high accuracy. nih.gov For this compound, HRMS analysis is essential to confirm the presence of bromine, which has two characteristic isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This isotopic pattern serves as a clear diagnostic marker in the mass spectrum.

The theoretical exact mass of this compound (C₁₄H₁₀BrNO₂S) is 334.9664 m/z for the [M]⁺ ion. HRMS analysis of synthesized batches of this compound and its derivatives consistently shows experimental masses that closely match the calculated values, typically with an error of less than 5 ppm, providing strong evidence for the correct molecular formula. rsc.org

Table 1: Illustrative HRMS Data for this compound and a Derivative

CompoundMolecular FormulaCalculated m/z ([M+Na]⁺)Found m/z ([M+Na]⁺)
5-bromo-2-((p-tolylthio)methyl)-1-tosyl-1H-indoleC₂₃H₂₀BrNO₂S₂Na508.0011508.0016 rsc.org

This table presents example data and may not reflect all possible derivatives.

Beyond determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. tutorchase.com When the molecular ion of this compound is subjected to energy, it breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint, helping to confirm the compound's structure. tutorchase.com

Common fragmentation pathways for N-arylsulfonyl indolines involve cleavage of the bond between the indole nitrogen and the sulfonyl group, as well as fragmentation of the phenylsulfonyl moiety itself. nih.govlibretexts.org The presence of the bromine atom also influences the fragmentation, with characteristic losses observed.

Table 2: Potential Key Fragments in the Mass Spectrum of this compound

FragmentProposed Structurem/z (approximate)
[M-SO₂C₆H₅]⁺5-Bromoindoline (B135996) cation196/198
[SO₂C₆H₅]⁺Phenylsulfonyl cation141
[C₆H₅]⁺Phenyl cation77

This table illustrates potential fragmentation patterns based on general chemical principles.

Chromatographic Methodologies for Research Sample Purity and Separation

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the assessment of its purity. nih.govlcms.cz Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable methods in this context.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound and its derivatives. lcms.cz The development of robust HPLC methods is crucial for ensuring the quality and purity of research samples. googleapis.comgoogle.com

Analytical HPLC is used to determine the purity of a sample by separating it into its individual components. lcms.cz A typical analytical method for this compound would utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier such as formic acid or phosphoric acid to improve peak shape. sielc.comresearchgate.net

Preparative HPLC employs the same principles as analytical HPLC but on a larger scale to isolate and purify the target compound. lcms.czwaters.com By scaling up the analytical method, significant quantities of highly pure this compound can be obtained for further research. researchgate.net

Table 3: Example of Analytical Reverse-Phase HPLC Method Parameters

ParameterCondition
Column C18, 5 µm particle size, 4.6 x 150 mm researchgate.net
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid sielc.com
Gradient Linear gradient from 10% B to 90% B over a set time researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at a specific wavelength (e.g., 254 nm)

This table provides an example of typical HPLC conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unar.ac.id It is particularly useful for the analysis of volatile and thermally stable compounds. nih.gov

For this compound, GC-MS can be used to assess purity and identify volatile impurities that may not be easily detected by HPLC. The sample is vaporized and separated on a GC column, and the individual components are then introduced into the mass spectrometer for identification based on their mass spectra and fragmentation patterns. nih.gov While derivatization might sometimes be necessary to increase the volatility of certain indole derivatives, GC-MS remains a valuable tool in the comprehensive analysis of these compounds.

Theoretical and Computational Chemistry Studies on 5 Bromo 1 Phenylsulfonyl Indoline

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 5-Bromo-1-(phenylsulfonyl)indoline and related structures. These methods provide a detailed picture of the molecule's electronic landscape and conformational possibilities.

Prediction of Electronic Structure and Reactivity

DFT calculations are frequently used to predict the electronic structure of phenylsulfonyl indole (B1671886) derivatives. These calculations help in understanding the distribution of electron density within the molecule, which in turn dictates its reactivity. For instance, the phenylsulfonyl group is known to be electron-withdrawing, which influences the electronic properties of the indole ring system. The bromine atom at the 5-position further modifies the electron distribution and can act as a site for various chemical reactions, including nucleophilic substitution and cross-coupling reactions.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is a key area of investigation. The rotation around the S-N bond connecting the phenylsulfonyl group and the indoline (B122111) nitrogen is a significant conformational determinant. mdpi.com DFT and Intrinsic Reaction Coordinate (IRC) calculations have shown that the rotational barrier between different conformers is relatively low, typically in the range of 2.5–5.5 kcal/mol for related 1-(arylsulfonyl)indole molecules. mdpi.com

Crystal structure analyses of similar compounds reveal that the phenylsulfonyl group is often oriented nearly orthogonally to the indole or indoline plane. iucr.orgnih.gov This "V-shape" conformation is influenced by steric and electronic effects and is crucial for understanding intermolecular interactions in the solid state. mdpi.com These interactions can include π–π stacking and various hydrogen bonds, which play a significant role in the crystal packing. iucr.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the behavior of this compound over time, providing insights into its interactions with other molecules and its dynamic properties.

Ligand-Target Interaction Studies (in silico, non-clinical)

Molecular docking simulations are a powerful tool for predicting how molecules like this compound might interact with biological targets such as proteins and enzymes. researchgate.net These studies are foundational in drug discovery, helping to identify potential mechanisms of action and to optimize the pharmacological profiles of lead compounds. For example, derivatives of this compound have been investigated for their potential as inhibitors of various enzymes. researchgate.netmdpi.com

Molecular dynamics simulations can further refine the understanding of these interactions by showing how the ligand-target complex behaves over time, providing information on the stability of the binding and the conformational changes that may occur. sciensage.info

Prediction of Spectroscopic Properties

Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. DFT calculations can be used to compute vibrational frequencies, which correspond to the peaks observed in FT-IR and FT-Raman spectra. This allows for a detailed assignment of the vibrational modes of the molecule.

Mechanistic Studies through Computational Approaches

Computational chemistry provides a powerful avenue for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a detailed, step-by-step picture of how a reaction proceeds.

For instance, understanding the mechanism of substitution reactions at the brominated position or reactions involving the phenylsulfonyl group can be greatly aided by computational studies. These insights are valuable for optimizing reaction conditions and for designing new synthetic routes to novel indole derivatives.

Transition State Analysis

Transition state analysis is a cornerstone of computational chemistry, offering a deep dive into the energy barriers and geometries of the fleeting molecular structures that exist at the peak of a reaction's energy profile. For indolyl compounds, including those with structural similarities to this compound, DFT calculations have been employed to elucidate the rotational barriers and conformational preferences that govern their reactivity.

Research on related 1-(arylsulfonyl)indoles has shown that the rotational barrier around the S-N bond is a critical factor in determining the molecule's conformational dynamics. researchgate.net DFT and Intrinsic Reaction Coordinate (IRC) calculations on similar molecules have quantified these rotational barriers to be in the range of 2.5 to 5.5 kcal/mol. researchgate.net This relatively low energy barrier suggests that at room temperature, different conformers can readily interconvert.

A key finding from these computational studies is the influence of substituents on the indole ring on the stability of transition states. For instance, the presence of a bromine atom at the C5 position, as in this compound, is suggested to stabilize transition states through negative hyperconjugation. This stabilization can have a profound impact on the reaction kinetics, potentially lowering the activation energy for certain transformations.

The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes. In the case of rotational isomerism around the S-N bond in 1-(arylsulfonyl)indoles, the transition state is characterized by a specific dihedral angle between the phenylsulfonyl group and the indole ring system. The calculated energy differences between the ground state conformers and the transition state provide the effective Gibbs free energy of activation (ΔGeff.#).

Table 1: Calculated Rotational Barriers for Related 1-(Arylsulfonyl)indoles

CompoundMethodΔGeff.# (kcal/mol)
1-(4-Methylbenzenesulfonyl)indole-3-carbaldehydeDFT2.5 - 5.5
Ethyl 2-methyl-4-(1-((4-methylphenyl)sulfonyl)-1H-indol-3-yl)butanoateDFTData not specified

Data derived from computational studies on related compounds. researchgate.net

Reaction Pathway Elucidation

Computational chemistry is also pivotal in mapping out entire reaction pathways, from reactants to products, including the identification of intermediates and transition states. While specific computational studies detailing the reaction pathways of this compound are not extensively documented in the available literature, the principles can be inferred from studies on analogous indole derivatives.

For instance, in reactions involving electrophilic substitution on the indole ring, computational models can predict the most likely sites of reaction. The electron-withdrawing nature of the phenylsulfonyl group at the N1 position deactivates the indole ring towards electrophilic attack, but the bromine at C5 will also influence the regioselectivity. DFT calculations can model the charge distribution on the indole ring, highlighting the positions most susceptible to electrophilic attack.

In the context of nucleophilic substitution reactions, where the bromine atom at C5 would be the leaving group, computational studies can elucidate the mechanism, whether it proceeds through an SNAr (nucleophilic aromatic substitution) pathway or other mechanisms. The calculations would involve modeling the approach of the nucleophile, the formation of a Meisenheimer-like intermediate (if applicable), and the subsequent departure of the bromide ion. The energy profile of this pathway would reveal the rate-determining step of the reaction.

Furthermore, in more complex transformations such as cross-coupling reactions, computational studies can help in understanding the catalytic cycle. This includes modeling the oxidative addition, transmetalation, and reductive elimination steps involving a metal catalyst (e.g., palladium). The geometry and energy of the intermediates and transition states in the catalytic cycle can provide insights into the efficiency and selectivity of the reaction.

While direct computational data on the reaction pathways of this compound is sparse, the established methodologies of computational chemistry provide a robust framework for its future investigation. Such studies would be invaluable for optimizing reaction conditions, predicting the formation of byproducts, and designing novel synthetic routes involving this versatile compound.

Future Research Directions and Unexplored Potential of 5 Bromo 1 Phenylsulfonyl Indoline

Development of Novel and Efficient Synthetic Routes

The generation of 5-Bromo-1-(phenylsulfonyl)indoline is not widely documented, presenting an immediate opportunity for synthetic methodology development. The most logical and direct pathway involves the selective reduction of its unsaturated precursor, 5-bromo-1-(phenylsulfonyl)indole.

Research has shown that N-(phenylsulfonyl)indoles can be reduced using reagents like sodium cyanoborohydride in trifluoroacetic acid. acs.orgacs.org A critical research objective is to adapt these conditions to ensure the C2=C3 double bond of the indole (B1671886) is selectively reduced without cleaving the C-Br bond or the N-S bond. The stability of the 5-bromo substituent during the reduction of a related ketone with NaBH₄/TFA suggests this is a feasible strategy. acs.org

Alternative future routes could involve:

Direct N-sulfonylation of 5-bromoindoline (B135996): This would require sourcing or synthesizing 5-bromoindoline and reacting it with benzenesulfonyl chloride. The challenge lies in the stability and availability of the starting indoline (B122111).

Biocatalytic approaches: Enzymatic halogenation, catalyzed by enzymes such as chloroperoxidase or by microorganisms, has been used for the bromination of indoline. nih.gov Exploring the enzymatic sulfonylation of 5-bromoindoline or the bromination of 1-(phenylsulfonyl)indoline (B494959) could offer greener and more selective synthetic pathways.

Table 1: Potential Synthetic Precursors and Reagents

Precursor/Reagent Proposed Role in Synthesis Relevant Findings
5-Bromo-1-(phenylsulfonyl)indole Direct precursor for reduction The N-phenylsulfonyl group activates the indole ring system. nih.govrsc.org
Sodium Cyanoborohydride / Trifluoroacetic Acid Reducing agent system Proven effective for reducing N-sulfonyl indoles. acs.orgacs.org
5-Bromoindoline Starting material for direct sulfonylation A direct but potentially less accessible starting material.
Benzenesulfonyl Chloride Sulfonylating agent Standard reagent for introducing the phenylsulfonyl group. researchgate.net
Chloroperoxidase / Microorganisms Biocatalysts Capable of selective halogenation of the indoline core. nih.gov

Exploration of Undiscovered Reactivities and Transformations

The reactivity of this compound is largely unexplored, offering a rich field for investigation. The molecule possesses several reactive sites that can be targeted for diversification.

The carbon-bromine bond is the most evident site for functionalization. It is well-suited for a variety of transition metal-catalyzed cross-coupling reactions, which would allow for the introduction of diverse substituents at the 5-position. These reactions are fundamental to modern drug discovery and materials science for building molecular complexity.

Another exciting frontier is the selective functionalization of the C-H bonds of the indoline scaffold. umich.edu While challenging, recent advances in transition-metal catalysis offer powerful tools for this purpose. nih.gov For instance, rhodium-catalyzed C-H activation has been used for the selective C7 halogenation of N-pyrimidyl indolines. researchgate.net Future work could focus on developing directing groups or catalyst systems capable of selectively functionalizing the C-H bonds of this compound at various positions (e.g., C4, C6, C7), opening up new avenues for creating novel analogues.

Table 2: Potential Reactivities and Transformations

Reaction Type Target Site Potential Outcome Research Context
Suzuki-Miyaura Coupling C5-Br Formation of C-C bonds with aryl/vinyl boronic acids. A standard and versatile method for functionalizing aryl halides.
Sonogashira Coupling C5-Br Formation of C-C bonds with terminal alkynes. Introduces alkynyl moieties, useful in materials and medicinal chemistry.
Heck Coupling C5-Br Formation of C-C bonds with alkenes. Creates substituted alkene derivatives.
Buchwald-Hartwig Amination C5-Br Formation of C-N bonds with amines. A key reaction for synthesizing pharmaceutical candidates.
C-H Activation/Functionalization C4, C6, C7 Direct introduction of new functional groups. An emerging field to add complexity, demonstrated on related indoline systems. researchgate.netmdpi.com
N-S Bond Cleavage N1-SO₂Ph Removal of the phenylsulfonyl protecting group. Provides access to the secondary amine for further derivatization.

Innovative Applications in Chemical Biology and Materials Science

The structural attributes of this compound make it a highly attractive scaffold for applications in both chemical biology and materials science.

In chemical biology and medicinal chemistry , the indoline core is a valuable sp³-rich scaffold, a feature increasingly sought after in drug candidates to improve solubility and metabolic profiles. The bromo-substituent provides a convenient attachment point for linking the scaffold to other pharmacophores or for generating libraries of compounds for biological screening. researchgate.net Related bromo-indole and spiroindoline structures have been investigated for their potential as antitumor and antiviral agents. nih.govnih.gov The phenylsulfonyl group can also play a crucial role in binding to biological targets.

In materials science , halogenated organic molecules are key building blocks for functional materials. This compound could serve as a monomer or precursor for:

Photochromic Materials: Substituted indolines are central to the structure of spiropyrans, a class of molecules that exhibit photochromism (reversible color change upon exposure to light). mdpi.com These materials are used in smart windows, optical data storage, and molecular sensors.

Organic Electronics: The aromatic system can be extended through cross-coupling reactions to create conjugated materials suitable for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The bromo- and sulfonyl- groups allow for tuning of the electronic properties of the resulting materials.

Table 3: Potential Innovative Applications

Field Application Area Rationale
Chemical Biology Medicinal Chemistry Scaffold sp³-rich core improves drug-like properties; bromine allows for diverse functionalization.
Chemical Biology Molecular Probes The scaffold can be functionalized with fluorophores or affinity tags for biological studies.
Materials Science Photochromic Spiropyrans The indoline moiety is a core component of photoswitchable spiropyran molecules. mdpi.com
Materials Science Organic Semiconductors Can be used as a building block for conjugated polymers after functionalization via cross-coupling.
Materials Science Specialty Polymers Incorporation into polymer chains can impart specific thermal or electronic properties.

Challenges and Opportunities in the Field of Halogenated N-Sulfonylindolines

The exploration of this compound and related compounds is not without its difficulties, but these challenges are intrinsically linked to significant opportunities.

Challenges:

Synthetic Selectivity: The primary challenge is the development of synthetic routes that can selectively modify one part of the molecule without affecting other functional groups. For example, achieving a clean reduction of the indole to an indoline without reductive cleavage of the C-Br bond requires careful optimization.

Regiocontrol in Functionalization: Achieving regioselective C-H functionalization on the electron-rich aromatic ring or the indoline core is a significant hurdle that often requires the design of specific directing groups or catalysts. researchgate.net

Limited Commercial Availability: The lack of ready commercial sources for many substituted indolines, including the title compound, means that researchers must often undertake multi-step syntheses, slowing down discovery efforts.

Opportunities:

Versatile Building Block: The presence of multiple, orthogonally reactive sites (the C-Br bond, C-H bonds, N-S bond) makes this a highly versatile platform for generating molecular diversity.

Access to Novel Chemical Space: The sp³-rich nature of the indoline core provides access to three-dimensional structures that are underrepresented in many compound libraries but highly desirable for interacting with complex biological targets.

Platform for Methodology Development: The inherent synthetic challenges make this class of molecules an excellent testbed for developing new catalytic methods, particularly in the areas of selective reduction and C-H functionalization. Success in this area would have broad implications across organic synthesis.

Q & A

Q. Advanced

  • Parallel Synthesis : Use microwave-assisted reactions (100°C, 30 min) to rapidly generate analogs .
  • SAR Analysis : Modify substituents (e.g., replace Br with I for enhanced halogen bonding) and test cytotoxicity (IC50 via MTT assay) .
  • Metabolite Profiling : Incubate with liver microsomes (CYP450 enzymes) to assess metabolic stability .

How do steric effects from the phenylsulfonyl group impact regioselectivity in substitution reactions?

Advanced
The bulky sulfonyl group directs electrophiles to less hindered positions:

  • Meta vs. Para Substitution : Steric hindrance favors meta substitution in SNAr reactions.
  • Kinetic vs. Thermodynamic Control : Use low temperatures (-20°C) to favor kinetic (less stable) products .
    Validation: X-ray crystallography (e.g., Cambridge Structural Database) confirms regiochemistry .

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